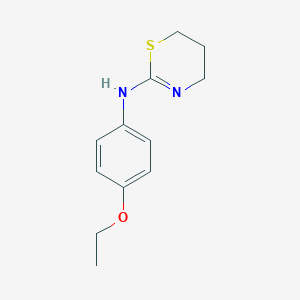

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazin derivatives involves multicomponent reactions that are characterized by their efficiency and the ability to form complex structures from simple precursors. For instance, compounds similar to "N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" have been synthesized through reactions involving isothiocyanates, amines, and other key intermediates, indicating the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product (Kodama, Ori, & Nishio, 2005)[https://consensus.app/papers/thionation-n‐ω‐halogenoalkyl‐substituted-amides-kodama/1a92d7fa71755ee4ad19aba140c1503f/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of thiazin derivatives is often elucidated using techniques like NMR, IR, and X-ray crystallography. These methods provide insights into the atomic arrangement, confirming features like the thiazin ring's conformation and the positions of substituents, which are crucial for understanding the compound's reactivity and interactions (Li, Yin, Han, Wang, & Wang, 2008)[https://consensus.app/papers/354fluorophenyl134thiadiazol2yl24methoxyphenyl13thiazolidin4one-yin/71faaba816ce5ec795b3407afbae2209/?utm_source=chatgpt].

Chemical Reactions and Properties

Thiazin compounds participate in various chemical reactions, including nucleophilic substitution, cyclization, and hydrogen bonding, which can significantly alter their chemical and physical properties. These reactions are influenced by the compound's molecular structure, particularly the presence of electron-withdrawing or electron-donating groups, which can affect reactivity and the types of products formed (Smith & Lynch, 2013)[https://consensus.app/papers/cocrystals-54bromophenyl134thiadiazol2amine-hydrogen-smith/9efaf43139945fa9be29057852040df9/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of "N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine," such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. The arrangement of atoms and the presence of specific functional groups can influence these properties, affecting the compound's behavior in different environments (Yakantham, Sreenivasulu, & Raju, 2019)[https://consensus.app/papers/design-synthesis-anticancer-evaluation-yakantham/e607fb7171ea57e4be69a7b1eb6fd276/?utm_source=chatgpt].

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 5,6-dihydro-4H-1,3-thiazin derivatives often involves the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides using Lawesson's reagent. This process yields moderate to good yields, highlighting the versatility of thiazin compounds in organic synthesis (Kodama, Ori, & Nishio, 2005).

Biological Activities

Antimicrobial Activity

Thiazin derivatives have been explored for their antimicrobial properties. For instance, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one showed significant antimicrobial activity, demonstrating the potential of thiazin compounds as antimicrobial agents (Georgiadis, 1976).

Anti-inflammatory and Antiradical Activities

The synthesis of new 5,6-dihydro-1,3-thiazin-4-one derivatives revealed their high antiradical and anti-inflammatory activities. This suggests the potential of thiazin derivatives in developing new therapeutic agents (Kulakov et al., 2015).

Insecticidal Activity

Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate demonstrated moderate insecticidal activity against Aphis craccivora, offering insights into the use of thiazin compounds in pest control applications (Li, Tian, & Wang, 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.

Zukünftige Richtungen

This involves predicting or proposing future research directions. This could include suggesting potential applications of the compound, or proposing experiments to learn more about its properties.

Please consult with a qualified professional or refer to specific scientific literature for detailed analysis.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-2-15-11-6-4-10(5-7-11)14-12-13-8-3-9-16-12/h4-7H,2-3,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTMGLXKZQVYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368198 | |

| Record name | N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

CAS RN |

100253-53-0 | |

| Record name | N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)